2-(6-Nitropyridin-3-yl)acetonitrile
Description
2-(6-Nitropyridin-3-yl)acetonitrile (CAS: 1936247-74-3) is a nitrile-substituted pyridine derivative with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol. It features a pyridine ring substituted with a nitro group at the 6-position and an acetonitrile moiety at the 3-position . This compound is commercially available in purities up to 97% and is marketed as a key intermediate in organic synthesis, particularly for constructing complex heterocyclic systems such as dipyrido-pyrrole derivatives, as highlighted in a European patent application . Its nitro group confers strong electron-withdrawing properties, influencing both reactivity and electronic structure, making it valuable in nucleophilic substitution and cyclization reactions.
Properties
IUPAC Name |
2-(6-nitropyridin-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-3-6-1-2-7(9-5-6)10(11)12/h1-2,5H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYRLCRDBFCKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-pyridineacetonitrile with nitric acid under controlled conditions to introduce the nitro group at the 6-position . The reaction conditions often require careful temperature control and the use of a suitable solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-(6-Nitropyridin-3-yl)acetonitrile may involve similar synthetic routes but on a larger scale. The process may include steps such as the purification of starting materials, optimization of reaction conditions, and the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(6-Nitropyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-(6-aminopyridin-3-yl)acetonitrile.
Substitution: Formation of various amides, esters, or thioethers depending on the nucleophile used.
Scientific Research Applications
2-(6-Nitropyridin-3-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(6-Nitropyridin-3-yl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs. electron-donating groups : The nitro group in this compound increases electrophilicity at the pyridine ring compared to the methyl group in 2-(6-Methylpyridazin-3-yl)acetonitrile, which enhances lipophilicity but reduces reactivity .
- Ring system differences : Pyridazine-based derivatives (e.g., 2-(6-Methylpyridazin-3-yl)acetonitrile) exhibit distinct electronic properties due to the presence of two adjacent nitrogen atoms, increasing ring electron deficiency compared to pyridine systems .
Electronic and Quantum Chemical Insights
While direct computational studies on this compound are lacking, analogous acetonitrile derivatives (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate) have been analyzed using density functional theory (DFT). These studies reveal that non-planar molecular geometries and localized HOMO-LUMO distributions on aromatic rings dictate reactivity patterns . For this compound, the nitro group likely stabilizes the LUMO, enhancing electrophilicity at the pyridine ring.
Biological Activity
2-(6-Nitropyridin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a nitro group and an acetonitrile side chain. The presence of the nitro group can enhance the compound's reactivity and influence its biological interactions.
The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets, including enzymes and receptors. The nitro group may participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anticancer Potential : There is emerging evidence supporting its role as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : Some studies indicate that compounds with similar structures can exhibit anti-inflammatory properties, which may also be applicable to this compound.
Case Studies
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects.
- Antimicrobial Properties : In vitro assays revealed that this compound exhibited inhibitory effects against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Moderate | High | Induces apoptosis in cancer cells |
| 2-(5-Nitropyridin-3-yl)acetonitrile | Low | Moderate | Less potent than target compound |
| 2-Pyridinecarboxylic acid | High | Low | Strong antimicrobial but weak anticancer properties |
Q & A
Basic Synthesis and Characterization
Q: What are the common synthetic routes for preparing 2-(6-Nitropyridin-3-yl)acetonitrile, and how are reaction conditions optimized? A: The synthesis typically involves nitration of pyridine derivatives followed by functionalization. For example, nitration steps may require strong acids like sulfuric acid under controlled temperatures (60–80°C) to ensure regioselectivity at the 6-position of the pyridine ring . Cross-coupling reactions or nucleophilic substitutions are often used to introduce the acetonitrile group. Optimization involves systematic variation of catalysts (e.g., Pd-based catalysts for coupling), solvent polarity, and temperature gradients to maximize yield. Purity is confirmed via HPLC (e.g., using acetonitrile/water gradients) as referenced in general analytical protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
